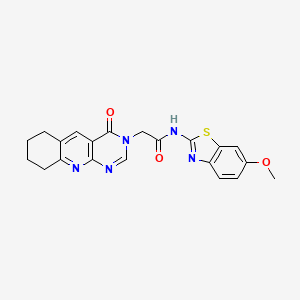
SARS-CoV-2 nsp13-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp13-IN-6 is a compound that targets the non-structural protein 13 (nsp13) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Non-structural protein 13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral genome. By inhibiting non-structural protein 13, this compound aims to disrupt the viral life cycle and prevent the proliferation of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp13-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: The initial step involves the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale reactors are used to carry out the reactions with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp13-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
SARS-CoV-2 nsp13-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of helicase enzymes and their role in viral replication.
Biology: Employed in research to understand the molecular mechanisms of SARS-CoV-2 replication and transcription.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 by targeting the viral helicase.
Industry: Utilized in the development of antiviral drugs and high-throughput screening assays for drug discovery.
Mechanism of Action
SARS-CoV-2 nsp13-IN-6 exerts its effects by inhibiting the helicase activity of non-structural protein 13. The compound binds to the active site of the enzyme, preventing the unwinding of double-stranded RNA or DNA. This inhibition disrupts the replication and transcription processes of the virus, ultimately leading to the suppression of viral proliferation. The molecular targets include the helicase domains of non-structural protein 13, and the pathways involved are related to viral RNA synthesis and replication.
Comparison with Similar Compounds
Similar Compounds
Ivermectin: An antiparasitic agent that has shown inhibitory effects on SARS-CoV-2 helicase.
Scutellarein: A flavonoid compound with potential antiviral activity against SARS-CoV-2.
Hamamelitannin: A natural compound identified as a potential inhibitor of SARS-CoV-2 non-structural protein 13.
Uniqueness
SARS-CoV-2 nsp13-IN-6 is unique in its high specificity and binding affinity for the helicase domains of non-structural protein 13. Unlike other compounds, it exhibits a strong inhibitory effect with minimal off-target interactions, making it a promising candidate for antiviral drug development.
Properties
Molecular Formula |
C21H19N5O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-29-13-6-7-16-17(9-13)30-21(24-16)25-18(27)10-26-11-22-19-14(20(26)28)8-12-4-2-3-5-15(12)23-19/h6-9,11H,2-5,10H2,1H3,(H,24,25,27) |
InChI Key |
WAXRZBWQKTYUPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=C(C3=O)C=C5CCCCC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















